

A Comprehensive Technical Guide to 2-(4-chloro-2-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(4-chloro-2-nitrophenyl)acetic acid

Cat. No.: B1584755

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Introduction

In the landscape of modern synthetic chemistry and pharmaceutical development, the strategic use of well-defined molecular building blocks is paramount. Among these, substituted phenylacetic acids serve as critical scaffolds for the construction of complex molecular architectures. This guide provides an in-depth technical overview of **2-(4-chloro-2-nitrophenyl)acetic acid**, a key intermediate whose unique substitution pattern—featuring chloro, nitro, and carboxylic acid functionalities—makes it a versatile reagent for organic synthesis and a valuable precursor in the discovery of novel therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals, offering expert insights into its chemical properties, synthesis, applications, and handling.

Section 1: Chemical Identity and Nomenclature

The unambiguous identification of a chemical entity is the foundation of all scientific inquiry. The compound is systematically named according to IUPAC conventions, though several synonyms are commonly used in commercial and academic literature.

IUPAC Name: **2-(4-chloro-2-nitrophenyl)acetic acid**^[1]

Table 1: Chemical Identifiers and Synonyms

Identifier	Value	Source(s)
CAS Number	37777-71-2	[1][2]
Molecular Formula	C ₈ H ₆ ClNO ₄	[1]
Common Synonyms	(4-chloro-2-nitrophenyl)acetic acid	[3][4]
4-Chloro-2-nitrophenylacetic acid	[5][6]	
4-Chloro-2-nitrobenzeneacetic acid	[4][6]	
Benzeneacetic acid, 4-chloro-2-nitro-	[4]	
InChI Key	FLZUSUKBKOZJLG-UHFFFAOYSA-N	[1]

Section 2: Physicochemical Properties

Understanding the physical and chemical properties of a compound is crucial for its proper handling, storage, and application in experimental design.

Table 2: Key Physicochemical Properties

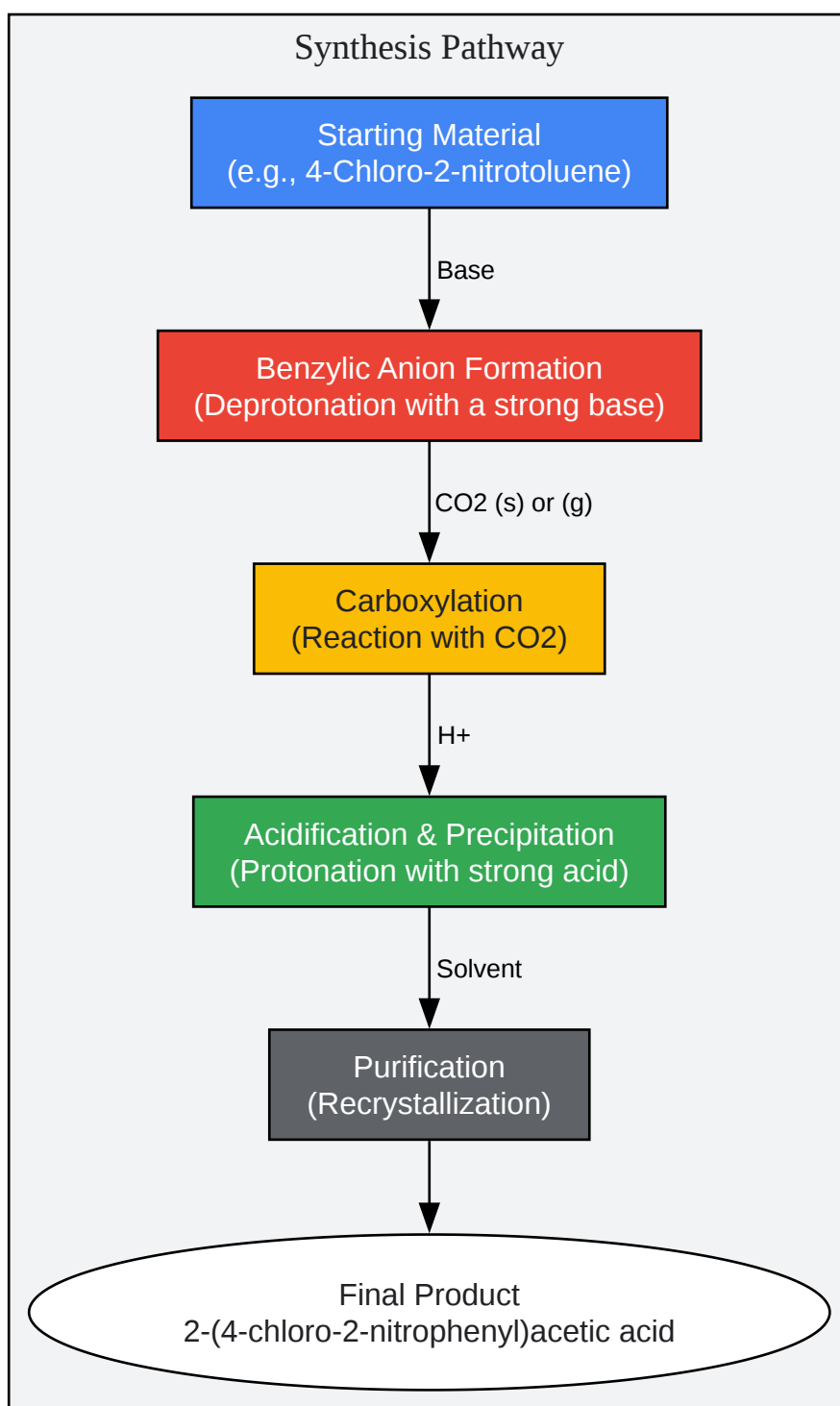
Property	Value	Source(s)
Molecular Weight	215.59 g/mol	[1][6]
Appearance	Solid	
Melting Point	156-159 °C (recrystallized from ether)	[2]
Purity (Typical)	≥98%	
Storage Conditions	Room temperature, sealed in a dry environment	
Topological Polar Surface Area	83.1 Å ²	[1]

Section 3: Synthesis and Purification

The synthesis of **2-(4-chloro-2-nitrophenyl)acetic acid** involves standard organic transformations. While multiple specific routes may exist, a general and logical pathway involves the formation of a carbanionic intermediate from a suitable toluene precursor, followed by carboxylation and subsequent workup. The following represents a conceptual workflow and a detailed purification protocol.

Conceptual Synthesis Workflow

The diagram below illustrates a generalized, logical pathway for the synthesis of substituted phenylacetic acids. The key transformation is the introduction of the carboxylic acid moiety onto the benzylic carbon.



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Caption: Generalized workflow for the synthesis of **2-(4-chloro-2-nitrophenyl)acetic acid**.

Experimental Protocol: Purification by Recrystallization

This protocol describes the purification of the crude product, a critical step to ensure high purity for subsequent applications. The trustworthiness of this protocol lies in its endpoint: achieving a sharp, defined melting point.^[2]

- **Dissolution:** Suspend the crude product (e.g., 10 grams) in 150 mL of water.
 - **Expertise & Experience:** Water is used as the initial solvent to dissolve ionic impurities and the sodium salt of the product. The organic acid itself has low solubility in neutral water.
- **Basification:** Adjust the pH of the suspension to 8-9 with a 2N sodium hydroxide solution. This deprotonates the carboxylic acid, forming the water-soluble sodium 2-(4-chloro-2-nitrophenyl)acetate salt.
 - **Causality:** This step is essential for separating the desired product from non-acidic organic impurities, which will remain insoluble.
- **Oxidative Treatment (Optional):** While heating at 35-40 °C, add a 3-6% aqueous hydrogen peroxide solution dropwise until a sample of the solution no longer turns dark upon treatment with 2N sodium hydroxide.
 - **Expertise & Experience:** This step is included to oxidize and decolorize residual impurities that may have carried through from the initial reaction stages, enhancing the purity of the final product.
- **Acidification and Precipitation:** Cool the reaction mixture and acidify it with concentrated hydrochloric acid until the pH is strongly acidic (pH ~1-2). A precipitate will form.
 - **Causality:** Acidification protonates the carboxylate anion, regenerating the neutral carboxylic acid, which is poorly soluble in acidic water and thus precipitates out of the solution.^[2]
- **Isolation:** Recover the precipitate by vacuum filtration.
- **Washing:** Wash the filter cake three times with cold water to remove any residual inorganic salts and acid.

- **Drying:** Dry the product in a vacuum oven. The crude product typically melts around 145-150°C.[2]
- **Final Recrystallization:** For maximum purity, recrystallize the dried solid from an ether solvent system to obtain the final product with a melting point of 156-159°C.[2]
 - **Authoritative Grounding:** Recrystallization is a gold-standard technique for purifying solid organic compounds. The choice of ether is based on its ability to dissolve the product when hot and release it as pure crystals upon cooling.

Section 4: Applications in Research and Drug Development

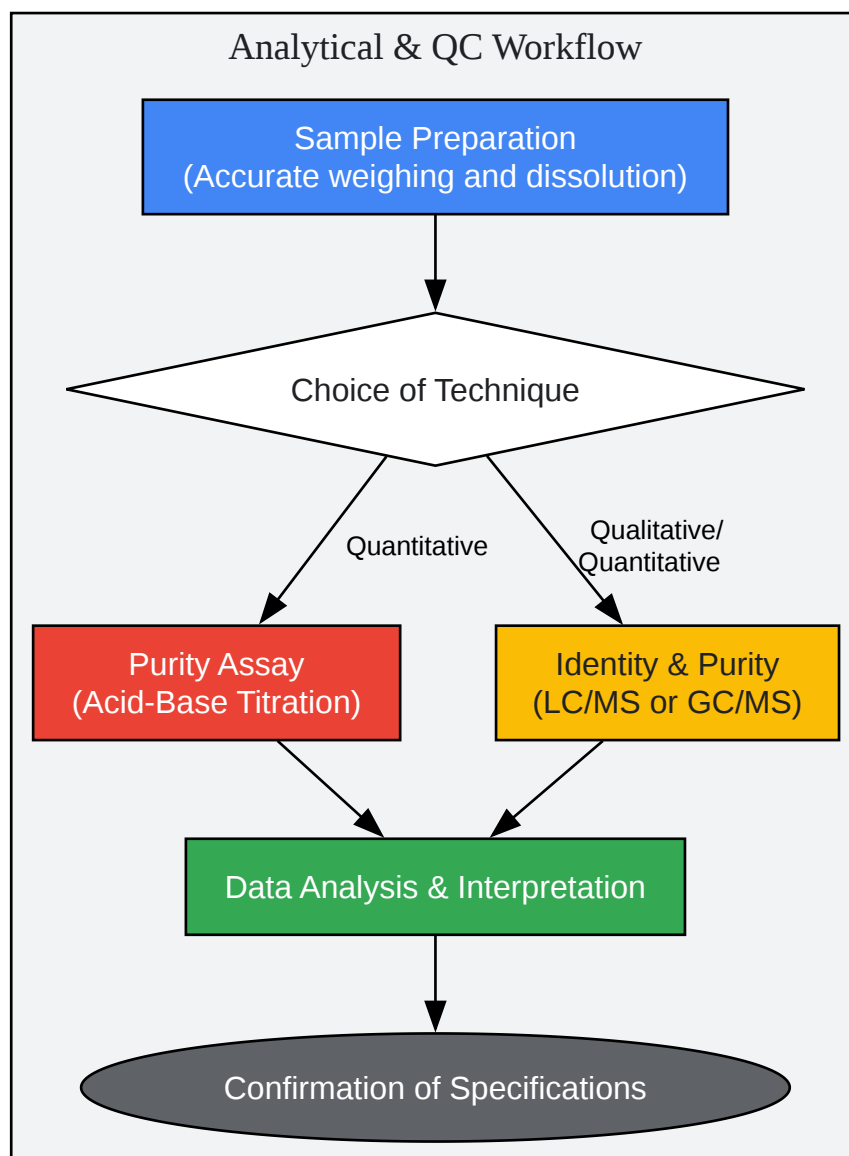
The utility of **2-(4-chloro-2-nitrophenyl)acetic acid** is primarily as a chemical intermediate. Its functional groups are strategically positioned for a variety of subsequent transformations.

- **Intermediate for Active Pharmaceutical Ingredients (APIs):** The compound serves as a key building block in the multi-step synthesis of APIs for medications targeting various diseases. [7] The presence of the chloro- and nitro- groups allows for nucleophilic aromatic substitution or reduction, respectively, while the acetic acid moiety can be converted into amides, esters, or other functional groups.
- **Synthesis of Heterocyclic Compounds:** Phenylacetic acids, particularly those bearing a nitro group ortho to the side chain, are valuable precursors for constructing heterocyclic ring systems.[8] The nitro group can be readily reduced to an amine, which can then undergo intramolecular cyclization with the side chain (or a derivative thereof) to form nitrogen-containing heterocycles. Many of these heterocyclic scaffolds, such as quindolines, are investigated for their biological activities, including potential as enzyme inhibitors and anticancer agents.[8]
- **Novel Compound Development:** Researchers in organic and medicinal chemistry utilize this molecule to develop new compounds with potential therapeutic value.[7] The broader class of chlorinated organic molecules is significantly represented in FDA-approved drugs, highlighting the importance of chlorinated synthons in drug discovery.[9]

Section 5: Analytical Methodologies

Confirming the identity and purity of **2-(4-chloro-2-nitrophenyl)acetic acid** is essential. Several analytical techniques can be employed.

General Analytical Workflow



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Caption: A typical workflow for the quality control analysis of the compound.

Protocol 1: Purity Determination by Acid-Base Titration

This classic method provides a reliable, self-validating measure of the compound's purity based on its acidic nature.

- Preparation: Accurately weigh approximately 200-250 mg of the dried compound into a 250 mL Erlenmeyer flask.
- Dissolution: Add 50-75 mL of a suitable solvent (e.g., a 1:1 mixture of ethanol and water) and swirl to dissolve the sample completely.
- Indicator: Add 2-3 drops of phenolphthalein indicator to the solution.
- Titration: Titrate the sample with a standardized ~0.1 M sodium hydroxide (NaOH) solution until the first permanent faint pink color persists for at least 30 seconds.
- Calculation: Calculate the purity using the following formula:
 - $\text{Purity (\%)} = (V \times M \times \text{MW}) / (W \times 10)$
 - Where:
 - V = Volume of NaOH titrant used (mL)
 - M = Molarity of the standardized NaOH solution (mol/L)
 - MW = Molecular weight of the compound (215.59 g/mol)
 - W = Weight of the sample (mg)

Protocol 2: Identification by Chromatographic Methods (Conceptual)

For unambiguous identification and detection of impurities, chromatographic methods coupled with mass spectrometry are preferred.

- Liquid Chromatography/Mass Spectrometry (LC/MS): This is a highly suitable technique. The compound can be separated on a reverse-phase column (e.g., C18) using a mobile phase of acetonitrile and water with an acid modifier like formic or acetic acid.^[10] Detection by MS in

negative ion mode would show a strong signal for the deprotonated molecule $[M-H]^-$ at m/z 214.0, corresponding to its monoisotopic mass.[\[1\]](#)

- Gas Chromatography/Mass Spectrometry (GC/MS): Direct analysis by GC/MS may be challenging due to the low volatility and thermal lability of the carboxylic acid. However, derivatization to a more volatile ester (e.g., a methyl ester using diazomethane or trimethylsilyldiazomethane) would allow for robust analysis. The resulting derivative would provide a unique retention time and a predictable mass fragmentation pattern for confident identification.[\[11\]](#)

Section 6: Safety, Handling, and Storage

Adherence to safety protocols is mandatory when working with any chemical reagent.

Table 3: GHS Hazard Information

Category	Information	Source(s)
Pictogram	GHS07 (Exclamation Mark)	
Signal Word	Warning	
Hazard Statements	H302: Harmful if swallowed	
	H315: Causes skin irritation	
	H319: Causes serious eye irritation	
	H335: May cause respiratory irritation	
Precautionary Statements	P261: Avoid breathing dust	
	P280: Wear protective gloves/eye protection	[12]
	P305+P351+P338: IF IN EYES: Rinse cautiously with water...	

Handling and Storage Recommendations

- Engineering Controls: Handle the product only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[13]
- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[12]
- Handling Practices: Avoid contact with skin and eyes.[13] Wash hands thoroughly after handling.[13]
- Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place. [12][13]
- Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[13][14]

Conclusion

2-(4-chloro-2-nitrophenyl)acetic acid is a chemical intermediate of significant value to the scientific community. Its well-defined structure and versatile functional groups make it an essential precursor for advanced organic synthesis, particularly in the creation of novel heterocyclic compounds for pharmaceutical research. A thorough understanding of its properties, synthetic pathways, and analytical methods, combined with strict adherence to safety protocols, enables researchers to effectively and safely leverage this compound in their pursuit of scientific innovation.

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